An In-depth Technical Guide to the Physical and Chemical Properties of Octadecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Octadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanedioic acid, a saturated long-chain dicarboxylic acid with an 18-carbon backbone, is a versatile molecule with significant applications in polymer synthesis, lubricants, and cosmetics. Its long aliphatic chain imparts unique properties such as flexibility and hydrophobicity, making it a valuable building block in the development of high-performance materials. This technical guide provides a comprehensive overview of the physical and chemical properties of octadecanedioic acid, detailed experimental protocols for their determination, and visualizations of key chemical transformations.
Physical Properties
Octadecanedioic acid is a white crystalline solid at room temperature.[1] Its long carbon chain results in a relatively high melting point and low solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₄ | [2] |
| Molecular Weight | 314.46 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 123-127 °C | [2][3] |
| Boiling Point | 250 °C (at 4 mmHg) | [1] |
| Solubility in Water | 148.5 µg/L at 25°C | [4] |
| Solubility in Organic Solvents | Soluble in organic solvents | [1] |
| pKa (Predicted) | 4.65 (Strongest Acidic) | [5] |
Chemical Properties
The chemical reactivity of octadecanedioic acid is primarily defined by its two terminal carboxylic acid groups. These groups can undergo typical reactions such as esterification and amidation.[3]
| Property | Description | Reference |
| Acidit y | As a dicarboxylic acid, it can donate two protons. The predicted pKa of the most acidic proton is 4.65. | [5] |
| Reactivity | The carboxylic acid groups can readily undergo esterification with alcohols to form diesters and amidation with amines to form diamides. These reactions are fundamental to its use in polymer synthesis.[3] | [3] |
| Stability | The compound is chemically stable under normal conditions. | [6][7] |
Experimental Protocols
Determination of Melting Point
Method: Capillary Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Grind a small amount of the octadecanedioic acid sample into a fine powder using a clean mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should have a sharp melting range of 1-2 °C.
Determination of Solubility
Method: Gravimetric Method
Apparatus:
-
Analytical balance
-
Thermostatic water bath or shaker
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe with a filter)
-
Pre-weighed weighing bottles
-
Drying oven
-
Desiccator
Procedure:
-
Add an excess amount of octadecanedioic acid to a known volume of the desired solvent in a conical flask.
-
Seal the flask and place it in a thermostatic water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Transfer the saturated solution to a pre-weighed weighing bottle.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of octadecanedioic acid until a constant weight is achieved.
-
Cool the weighing bottle in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved octadecanedioic acid is the difference between the final and initial weights of the weighing bottle.
-
Calculate the solubility in terms of g/100 mL or mol/L.
Determination of pKa by Potentiometric Titration
Method: Potentiometric Titration
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent mixture (e.g., water-ethanol) for dissolving the acid
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of octadecanedioic acid and dissolve it in a suitable solvent mixture (as it is sparingly soluble in water) in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence points (there will be two for a dicarboxylic acid).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.
-
The pKa values can be determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of octadecanedioic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Filter the solution if any solid particles are present.
¹H NMR Analysis:
-
The spectrum will show a broad singlet for the acidic protons of the carboxylic acid groups, typically in the region of 10-13 ppm.
-
A triplet corresponding to the α-methylene protons (-CH₂-COOH) will appear around 2.2-2.4 ppm.
-
A multiplet for the β-methylene protons will be observed slightly upfield from the α-protons.
-
A large, complex multiplet in the region of 1.2-1.6 ppm will correspond to the remaining methylene (B1212753) protons in the long aliphatic chain.
¹³C NMR Analysis:
-
The carbonyl carbons of the carboxylic acid groups will appear in the region of 175-185 ppm.
-
The α-carbons will be found around 34 ppm.
-
The remaining methylene carbons will produce a series of peaks in the aliphatic region (20-35 ppm).
b) Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of finely ground octadecanedioic acid with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.
Expected Absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
A strong C=O stretching band for the carbonyl group, typically appearing around 1700-1725 cm⁻¹.
-
C-H stretching bands for the aliphatic chain will be observed just below 3000 cm⁻¹.
-
A C-O stretching band will be present in the 1210-1320 cm⁻¹ region.
-
O-H bending vibrations may be seen around 1400 cm⁻¹ and 920 cm⁻¹.
c) Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Sample Preparation and Derivatization:
-
Dissolve a known amount of octadecanedioic acid in a suitable solvent like methanol.
-
Add an internal standard if quantitative analysis is required.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the carboxylic acid groups. This increases the volatility of the compound for GC analysis.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph will separate the derivatized octadecanedioic acid from other components.
-
The mass spectrometer will then fragment the molecule, and a characteristic fragmentation pattern will be observed. The molecular ion peak of the di-TMS derivative would be expected at m/z 458.
Visualizations
Synthesis of Polyamide (Nylon) from Octadecanedioic Acid
The following diagram illustrates the polycondensation reaction between octadecanedioic acid and a diamine (e.g., hexamethylenediamine) to form a polyamide, commonly known as nylon.
Caption: Synthesis of a polyamide via polycondensation of octadecanedioic acid and a diamine.
Synthesis of Polyester (B1180765) from Octadecanedioic Acid
This diagram shows the formation of a polyester through the reaction of octadecanedioic acid with a diol (e.g., ethylene (B1197577) glycol).
Caption: Polyester synthesis from octadecanedioic acid and a diol.
Chemo-Enzymatic Synthesis of Dicarboxylic Acids from Oleic Acid
The following workflow illustrates a multi-step chemo-enzymatic route for the synthesis of dicarboxylic acids (exemplified by azelaic acid) from oleic acid, a common unsaturated fatty acid. This process is a more sustainable alternative to ozonolysis.
Caption: Chemo-enzymatic synthesis of dicarboxylic acids from oleic acid.
References
- 1. [PDF] Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route | Semantic Scholar [semanticscholar.org]
- 2. US20130131379A1 - Method for preparing carboxylic acids by oxidative cleavage of a vicinal diol - Google Patents [patents.google.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective conversion of stearic acid into high-added value octadecanedioic acid using air and transition metal acetate bromide catalyst: Kinetics, pathway and process optimization - Arabian Journal of Chemistry [arabjchem.org]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
